2-Bromo-3-(bromomethyl)benzonitrile
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Overview
Description
2-Bromo-3-(bromomethyl)benzonitrile is a chemical compound with the CAS Number: 1086429-87-9 . It has a molecular weight of 274.94 and its IUPAC name is this compound . It is a white solid and is typically stored at temperatures between 0-5°C .
Synthesis Analysis
The synthesis of this compound involves several chemical reactions. For instance, 2-(Bromomethyl)benzonitrile reacts with 2 H -tetrazole in the presence of KOH to yield 4-[(2 H -tetra-zol-2-yl)meth-yl]benzonitrile . It also undergoes base-promoted condensation reaction with homophthalic anhydride to yield 6,11-dihydro-5 H -indeno [1,2- c ]isoquinolin-5-one .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C8H5Br2N . The InChI code for this compound is 1S/C8H5Br2N/c9-4-6-2-1-3-7 (5-11)8 (6)10/h1-3H,4H2 .Chemical Reactions Analysis
This compound undergoes several chemical reactions. As mentioned earlier, it reacts with 2 H -tetrazole in the presence of KOH to yield 4-[(2 H -tetra-zol-2-yl)meth-yl]benzonitrile . It also undergoes base-promoted condensation reaction with homophthalic anhydride to yield 6,11-dihydro-5 H -indeno [1,2- c ]isoquinolin-5-one .Physical and Chemical Properties Analysis
This compound is a white solid with a molecular weight of 274.94 . It is typically stored at temperatures between 0-5°C .Scientific Research Applications
Applications in Environmental Pollution Research
2-Bromo-3-(bromomethyl)benzonitrile and its derivatives are studied for their impact and behavior in environmental settings, particularly due to their use as herbicides. For instance, the benzonitriles dichlobenil, bromoxynil, and ioxynil are broad-spectrum or selective herbicides employed in agriculture and public areas. Research has highlighted the significance of understanding the environmental fate of these compounds due to their structural similarities and the presence of persistent metabolites like 2,6-dichlorobenzamide, a frequent groundwater contaminant. Studies focus on microbial degradation pathways, rates, and the diversity of organisms involved in the degradation of these herbicides to assess their environmental impact and persistence (Holtze et al., 2008).
Applications in Organic Synthesis and Material Chemistry
The compound also finds relevance in the synthesis of various organic and potentially pharmacologically active compounds. For instance:
- Synthesis of Thienopyrimidoisoindolones : The reaction of 2-(bromomethyl)benzonitrile with methyl 3-aminothiophene-2-carboxylate leads to the formation of tautomeric thienopyrimidoisoindolones, which have further applications in chemical synthesis (Kysil et al., 2008).
- Development of Benzo[b]furans : A convenient methodology has been developed for the synthesis of 2-bromo-3-aroyl-benzo[b]furans from accessible precursors. The 2-bromo group serves as a versatile handle for further chemical modifications, enhancing the compound's utility in diverse synthetic applications (Gill et al., 2008).
Safety and Hazards
2-Bromo-3-(bromomethyl)benzonitrile is considered hazardous. It causes severe skin burns and eye damage . It is toxic if swallowed, in contact with skin, or if inhaled . It may also cause an allergic skin reaction . Therefore, it is recommended to use only outdoors or in a well-ventilated area and avoid breathing dust/fume/gas/mist/vapors/spray . Protective clothing, gloves, and eye/face protection should be worn when handling this compound .
Properties
IUPAC Name |
2-bromo-3-(bromomethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c9-4-6-2-1-3-7(5-11)8(6)10/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLJWMUBSCYTLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)Br)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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